Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Catalog No.
S788088
CAS No.
732306-64-8
M.F
C13H8F5IO3S
M. Wt
466.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfon...

CAS Number

732306-64-8

Product Name

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

IUPAC Name

bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C13H8F5IO3S

Molecular Weight

466.16 g/mol

InChI

InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

HTFNIUDXMGKTQK-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]

Aryl Iodination:

BPhF serves as a crucial reagent in aryl iodination reactions, which involve the introduction of an iodine atom into an aromatic ring. This reaction is valuable for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. BPhF acts as a source of electrophilic iodine (I+), which readily reacts with aromatic compounds under specific conditions to form the corresponding aryl iodides.

C-H Activation and Functionalization:

BPhF demonstrates the ability to activate C-H bonds in organic molecules, paving the way for their functionalization with various functional groups. This strategy streamlines the synthesis of complex molecules by enabling direct modification of existing carbon-hydrogen bonds. BPhF's unique properties allow for selective activation of specific C-H bonds, leading to the formation of desired products with high efficiency.

Photoredox Catalysis:

BPhF finds use as a photoacid in photoredox catalysis, a branch of organic chemistry that utilizes light to drive chemical reactions. In this context, BPhF absorbs light, releasing a proton (H+) that participates in the reaction cycle. This ability to generate acidity upon light irradiation makes BPhF a valuable tool for photochemical transformations.

Transition-Metal Catalysis:

BPhF can act as a ligand for transition metals, forming complexes that serve as catalysts in various organic reactions. These BPhF-based catalysts are particularly effective in promoting C-C bond formation reactions, which are essential for constructing complex organic molecules. The diverse applications of BPhF-metal complexes highlight its versatility in modern synthetic chemistry.

BPhFI-Tf is a synthetic compound not found naturally. It serves as a valuable intermediate and building block in organic synthesis, particularly in C-H activation reactions for aromatic fluorination and other functionalization processes [].


Molecular Structure Analysis

The molecule consists of a central iodine atom bonded to two fluorophenyl groups (C6H4F) on either side. Attached to the iodine is a trifluoromethanesulfonate group (CF3SO3), also known as a triflate group (Tf). The key features include:

  • The I(III) oxidation state of iodine makes it susceptible to nucleophilic substitution reactions [].
  • The electron-withdrawing nature of the fluorine atoms on the phenyl rings activates the C-H bonds for further functionalization [].
  • The triflate group acts as a good leaving group, facilitating reactions where it departs with its negative charge [].

Chemical Reactions Analysis

BPhFI-Tf is a versatile reagent involved in various chemical reactions:

  • Synthesis

    BPhFI-Tf can be synthesized from diphenyliodonium chloride through a series of steps involving fluorination and anion exchange [].

  • C-H activation

    Ar-H + BPhFI-Tf -> Ar-F + PhI + HOTf (Ar represents an aromatic ring) []

  • Other functionalization reactions

    BPhFI-Tf can also participate in other C-H activation reactions to introduce various functional groups, such as nitriles, amides, and esters.


Physical And Chemical Properties Analysis

  • Air and moisture sensitive.
  • Soluble in polar organic solvents like dichloromethane and acetonitrile [].
  • Thermally unstable and can decompose at elevated temperatures.

BPhFI-Tf acts as a source of electrophilic iodine (I+) in C-H activation reactions. The triflate group departs as a stable anion, allowing the electrophilic iodine to react with the aromatic ring and introduce a fluorine atom []. The specific mechanism involves the catalyst and base to activate the C-H bond and facilitate the reaction.

. It can facilitate the oxidation of alcohols to carbonyl compounds, such as aldehydes and ketones. Additionally, it is involved in the generation of reactive intermediates that can participate in electrophilic aromatic substitution reactions .

In synthetic organic chemistry, this compound is often employed in the synthesis of complex molecules due to its ability to transfer electrophilic iodine species. For instance, it can be used in the iodination of aromatic compounds or in the formation of iodonium ions that can react with nucleophiles .

The biological activity of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate has been explored in various studies. It is known to exhibit cytotoxic effects, which can be attributed to its oxidative properties. The compound has been shown to induce oxidative stress in cells, potentially leading to apoptosis or cell death .

The synthesis of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid under controlled conditions. The general procedure includes:

  • Preparation of Reactants: Obtain 4-fluorophenyl iodide and trifluoromethanesulfonic acid.
  • Reaction Conditions: Mix the reactants under inert atmosphere conditions (e.g., nitrogen) at low temperatures.
  • Isolation: After completion of the reaction, isolate the product through crystallization or precipitation techniques.

This method allows for the efficient formation of the desired compound while minimizing side reactions .

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate finds applications across various fields:

  • Organic Synthesis: It is widely used as an oxidizing agent for synthesizing complex organic molecules.
  • Material Science: The compound can be utilized in polymer chemistry for functionalizing polymers.
  • Pharmaceutical Chemistry: Its oxidative properties make it useful in drug development processes where oxidation reactions are required.

The versatility of this compound makes it an essential reagent in both academic and industrial laboratories .

Interaction studies involving Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate have revealed insights into its reactivity with various nucleophiles and electrophiles. The compound's ability to generate iodonium ions allows it to engage in diverse interactions, leading to the formation of new chemical bonds.

Research has shown that when reacted with different nucleophiles such as amines or alcohols, it can yield various products depending on the reaction conditions and the nature of the nucleophile involved . Understanding these interactions is crucial for optimizing synthetic routes and improving yields in organic synthesis.

Several compounds share structural similarities with Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Iodinium TriflateContains iodine bonded to a single aromatic ringSimpler structure; less steric hindrance
Bis(phenyl)iodonium TriflateSimilar bis-structure but lacks fluorineDifferent electronic properties due to absence of fluorine
Phenyliodonium TriflateContains only one phenyl groupLess reactive than bis-iodonium compounds

Uniqueness: The presence of fluorine atoms in Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate enhances its electrophilicity compared to similar compounds, making it more effective as an oxidizing agent and influencing its reactivity profile significantly .

One-pot synthesis protocols have emerged as the most efficient approach for preparing bis(4-fluorophenyl)iodonium trifluoromethanesulfonate directly from iodoarene precursors [1] [2]. The fundamental reaction involves the oxidation of 4-fluoroiodobenzene using meta-chloroperbenzoic acid as the oxidant in the presence of trifluoromethanesulfonic acid [1] [3]. This methodology eliminates the need for stepwise synthesis and intermediate isolation, significantly improving overall efficiency [4] [5].

Research conducted by Olofsson and colleagues established optimal reaction conditions using 1.5 equivalents of meta-chloroperbenzoic acid and 4.0 equivalents of trifluoromethanesulfonic acid at 60°C for 30 minutes [6]. The reaction proceeds through the initial formation of a hypervalent iodine intermediate, followed by ligand exchange with the arene partner and subsequent anion exchange [2] [7]. Temperature optimization studies revealed that reactions conducted at 60°C provided 69% yield compared to lower yields at 40°C where product isolation became difficult [6].

ParameterOptimal ConditionYield (%)Reference
meta-Chloroperbenzoic acid equivalents1.569 [6]
Trifluoromethanesulfonic acid equivalents4.069 [6]
Temperature60°C69 [6]
Reaction time30 minutes69 [6]
SolventDichloroethane89 [1]

The scalability of one-pot protocols has been demonstrated on multi-gram scales using sustainable solvents [8]. Ethyl acetate has emerged as a preferred solvent for large-scale synthesis, offering improved environmental profiles compared to traditional halogenated solvents [8]. Recent developments have shown that reactions in ethyl acetate at 0.7 molar concentration provide excellent yields while maintaining practical reaction times [9].

Advanced one-pot methodologies utilizing electrochemical oxidation have been developed to replace chemical oxidants entirely [2] [10]. These protocols employ undivided electrolysis cells with acetonitrile-hexafluoroisopropanol-trifluoromethanesulfonic acid solvent mixtures, achieving yields exceeding 95% without generating chemical waste [2]. The electrochemical approach offers superior atom efficiency and eliminates the need for hazardous oxidizing agents [10] [11].

Continuous-Flow Production Systems

Continuous-flow synthesis represents a transformative approach for producing bis(4-fluorophenyl)iodonium trifluoromethanesulfonate with enhanced safety, scalability, and efficiency [1] [5]. Flow reactors enable precise control of reaction parameters while providing excellent heat dissipation for highly exothermic reactions [5] [12]. The enthalpy of formation for diaryliodonium triflates ranges from -160 to -180 kilojoules per mole, necessitating careful thermal management [1].

Three-stream flow systems have been optimized for continuous production, employing separate feeds for the iodoarene/arene mixture, oxidant solution, and acid solution [1]. The optimal configuration utilizes a cross-mixer with 500 micrometer internal diameter connected to perfluoroalkoxy capillary tubing with 750 micrometer internal diameter [1]. Residence times as short as 2 seconds achieve complete conversion while maintaining high product quality [5].

Flow ParameterSpecificationPerformance Metric
Total flow rate3.0 milliliters per minute2-second residence time
Reactor volume0.1 millilitersComplete conversion
Temperature controlSonication bathEnhanced mixing
Pressure maintenanceArgon-filled collectionConstant pressure

Advanced microreactor designs have been developed specifically for electrochemical synthesis under flow conditions [13] [14]. These systems feature platinum electrodes with gap distances of 254 micrometers, achieving reaction volumes of 23 microliters [13]. The electrochemical flow approach eliminates the need for chemical oxidants while providing excellent selectivity and yields up to 72% [13] [15].

Multi-step continuous-flow procedures have been established for generating six-membered cyclic iodonium salts through combined Friedel-Crafts alkylation and anodic oxidative cyclization [16] [17]. These integrated systems demonstrate superior scalability and atom economy compared to traditional batch methods [18]. The methodology has been successfully scaled to 10 millimolar quantities, producing over four grams of product in less than three hours [2].

Commercial flow reactors, including the Vapourtec Ion electrochemical reactor, have been validated for hypervalent iodine synthesis [14]. These systems provide temperature control from -10°C to 100°C, operating pressures up to 5 bar, and flexible electrode configurations [14]. The commercial systems enable reliable scale-up from laboratory to pilot-scale production while maintaining consistent product quality [12].

Solvent Effects in Large-Scale Synthesis

Solvent selection profoundly influences the efficiency, selectivity, and environmental impact of bis(4-fluorophenyl)iodonium trifluoromethanesulfonate synthesis [19] [20]. Systematic optimization studies have identified dichloroethane as the optimal solvent for traditional chemical oxidation protocols, providing superior yields compared to dichloromethane, chloroform, or acetonitrile [19] [21].

The transition from halogenated to sustainable solvents has become a priority for large-scale synthesis [8] [20]. Ethyl acetate has emerged as the preferred alternative, demonstrating excellent performance in one-pot synthesis protocols while offering improved environmental profiles [8]. Comparative studies show that ethyl acetate provides yields comparable to dichloroethane while enabling easier product isolation through precipitation [8] [9].

Solvent SystemYield (%)Environmental FactorScalability
Dichloroethane89Moderate toxicityExcellent
Ethyl acetate86Low toxicityExcellent
Acetonitrile75Moderate toxicityGood
Dichloromethane/acetonitrile60High toxicityLimited

Fluorinated alcohols, particularly hexafluoroisopropanol and trifluoroethanol, have proven essential for electrochemical synthesis protocols [10] [20]. These solvents stabilize hypervalent iodine intermediates while providing the necessary conductivity for electrochemical processes [10] [11]. The use of fluorinated alcohols in electrochemical systems enables the generation of bench-unstable hypervalent iodine reagents that can be immediately coupled with substrates or converted to stable products through ligand exchange [22].

Solvent recovery and recycling strategies have been developed for large-scale operations [2] [20]. Studies demonstrate that fluorinated alcohol solvents can be recovered with greater than 97% efficiency and recycled multiple times without significant reduction in yield [2]. This approach substantially improves the overall economics and environmental impact of large-scale synthesis [20].

Mixed solvent systems have been optimized for specific synthetic challenges [19] [23]. The combination of acetonitrile with sulfuric acid provides enhanced selectivity for certain transformations, while dichloromethane-trifluoroethanol mixtures offer improved reaction rates for hypervalent iodine synthesis [20] [24]. Temperature-dependent solvent effects have been characterized, with optimal performance typically achieved at 0°C to room temperature [25] [26].

Purification and Crystallization Techniques

Purification of bis(4-fluorophenyl)iodonium trifluoromethanesulfonate requires specialized techniques to maintain product stability while achieving high purity [27] [28]. The compound exists as white to off-white crystalline powder with a melting point of 168-172°C, characteristics that guide purification strategies [29] [30].

Recrystallization remains the primary purification method, utilizing solvent systems optimized for iodonium salt characteristics [31] [28]. The standard protocol involves dissolving the crude product in a minimum amount of acetone, followed by the gradual addition of diethyl ether until a cloudy solution forms [1]. The mixture is then stored at -26°C overnight to promote crystal formation [1] [28]. This approach consistently produces crystals with purities exceeding 97% as determined by high-performance liquid chromatography [29].

Purification MethodPurity AchievedRecovery YieldConditions
Acetone/diethyl ether recrystallization>97%85-90%-26°C overnight
Dichloromethane/diethyl ether>95%80-85%Room temperature
Flash chromatography>98%70-75%Silica gel, methanol/dichloromethane

Alternative crystallization solvents have been evaluated for specific applications [31] [32]. Dichloromethane-diethyl ether systems provide rapid crystallization at room temperature but with slightly lower recovery yields [28]. For research-scale preparations, crystallization can be enhanced through slow cooling and controlled evaporation techniques [32].

Flash column chromatography on silica gel offers an alternative purification approach, particularly useful when recrystallization fails to achieve desired purity levels [33]. The optimal mobile phase consists of 5% methanol in dichloromethane, though product losses of approximately 8% during chromatographic purification have been reported [33]. This method is primarily reserved for small-scale preparations due to economic considerations [33].

Precipitation techniques have been developed for flow synthesis applications where continuous product isolation is required [19] [27]. The high solubility of diaryliodonium sulfonates necessitates the addition of aqueous potassium bromide to facilitate precipitation as bromide salts [19]. This approach enables direct isolation from reaction mixtures without the need for extensive workup procedures [34].

Specialized handling considerations are essential throughout purification processes [29] [28]. The compound is light-sensitive and requires protection from moisture, necessitating storage in dark, dry conditions [29]. Long-term stability is achieved through storage at -20°C under inert atmosphere, maintaining chemical integrity for at least two years [35] [29].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types